N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-5-4-12-25(13-14)32(27,28)16-8-6-15(7-9-16)21(26)24-22-23-19-17(29-2)10-11-18(30-3)20(19)31-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPOBGKHWSFQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for its biological activity.
- A sulfonamide group that contributes to its pharmacological properties.
- A piperidine ring that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the NF-κB pathway, leading to decreased levels of pro-inflammatory cytokines.
- Anticancer Activity : It shows potential as an anticancer agent by inducing apoptosis in tumor cells through caspase-dependent pathways .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Notable findings include:
Anticancer Activity
A study assessed the cytotoxic effects of various benzothiazole derivatives, including this compound, on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values comparable to established anticancer drugs.
- Mechanism of Action : The mode of action involved apoptosis induction via activation of caspases 3 and 7, leading to DNA damage in tumor cells .
Anti-inflammatory Effects
Research has shown that the compound effectively inhibits inflammatory responses by:
- Reducing the production of inflammatory mediators such as TNF-alpha and IL-6.
- Modulating macrophage activation states, which are crucial in inflammatory processes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 30.2 ± 1.2 | Apoptosis induction | Effective against A549 cells |
| Tirapazamine | 166 | Bioreductive agent | Requires higher concentration for efficacy |
| Etoposide | 50 | Topoisomerase inhibitor | Standard reference drug |
Case Studies
- Case Study on Lung Cancer : A549 cells treated with the compound showed a significant reduction in viability compared to control groups. The study concluded that this compound could be developed as a potential therapy for lung cancer due to its selective cytotoxicity towards cancerous cells while sparing normal cells.
- Case Study on Inflammatory Diseases : In models of inflammation, the compound reduced edema and inflammatory cell infiltration in tissues, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 3-methylpiperidine sulfonyl substituent and 4,7-dimethoxybenzothiazole core. Below is a comparison with structurally related compounds from the provided evidence:
Key Differences and Implications
Substituent Effects on Lipophilicity: The 3-methylpiperidine group in the target compound enhances lipophilicity compared to the unsubstituted piperidine in ECHEMI’s analogue (MW: 489.5 vs. Compounds with morpholinomethyl or pyridinyl substituents (e.g., 4d ) exhibit lower molecular weights (~450–480 g/mol) due to smaller heterocycles, which may favor aqueous solubility but reduce tissue penetration.
Electronic and Steric Effects :
- The 4,7-dimethoxy groups on the benzothiazole core donate electron density, stabilizing the aromatic system and possibly enhancing binding to electron-deficient biological targets (e.g., kinases or GPCRs) .
- In contrast, 3,4-dichlorophenyl substituents (e.g., 4d ) introduce electron-withdrawing effects, which could alter receptor affinity or metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4,7-dimethoxybenzothiazol-2-amine with a pre-sulfonylated benzoyl chloride, similar to methods for 4d and Bulgarian Journal’s sulfonamides . However, introducing the 3-methylpiperidine sulfonyl group may require additional steps compared to simpler amines (e.g., piperidine or morpholine).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
